1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a carbamoylamino group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isocyanate with cyclohexane-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)methyl]cyclohexane-1-carboxylic acid: This compound has a similar structure but with a methyl group instead of a carbamoylamino group.
4-(Carbamoylamino)cyclohexane-1-carboxylic acid: This compound lacks the 4-methylphenyl moiety but has a similar carbamoylamino and cyclohexane-1-carboxylic acid structure.
Uniqueness
1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid is unique due to the presence of both the 4-methylphenyl and carbamoylamino groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
IUPAC Name |
1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-5-7-12(8-6-11)16-14(20)17-15(13(18)19)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASDETCBNGBWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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